molecular formula C25H26ClNO6S B584571 rac-Clopidogrel-MP Endo Derivative-13C,d3 CAS No. 1346597-76-9

rac-Clopidogrel-MP Endo Derivative-13C,d3

Numéro de catalogue: B584571
Numéro CAS: 1346597-76-9
Poids moléculaire: 508.005
Clé InChI: BNGUEGYOTLVBPU-KQORAOOSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

rac-Clopidogrel-MP Endo Derivative-13C,d3 is a stable isotope-labeled analog of clopidogrel, a widely used antiplatelet drug. This compound is specifically designed for research applications, particularly in pharmacokinetic and metabolic studies, where isotopic labeling (¹³C and deuterium [d3]) enables precise tracking and quantification via mass spectrometry .

  • Chemical Structure: The molecule retains the core structure of clopidogrel but incorporates ¹³C and deuterium at specific positions, enhancing its utility as an internal standard.
  • Stereochemistry: The "rac" designation indicates a racemic mixture of enantiomers, while "Endo" refers to the spatial arrangement of substituents on the piperidine ring .
  • Applications: Used in LC-MS/MS assays to quantify clopidogrel and its metabolites in biological matrices, ensuring analytical accuracy by compensating for matrix effects .

Méthodes De Préparation

Synthetic Strategies for Isotopic Incorporation

The synthesis of rac-Clopidogrel-MP Endo Derivative-13C,d3 revolves around introducing ¹³C and deuterium into the methoxyphenyl moiety of the clopidogrel structure. The labeled methoxy group (-O¹³CD₃) is critical for distinguishing the compound in tracer studies .

Selection of Labeled Precursors

Isotopic labeling begins with sourcing ¹³C- and deuterium-enriched reagents:

  • ¹³CD₃I (Iodomethane-¹³C,d₃) : Serves as the methylating agent for introducing the -O¹³CD₃ group .

  • Deuterated Solvents : D₂O or deuterated methanol (CD₃OD) ensures minimal proton exchange during reactions .

Key Reaction: O-Methylation of 3-Hydroxyacetophenone

The methoxyphenyl fragment is synthesized via nucleophilic substitution:

  • Substrate : 3-Hydroxyacetophenone.

  • Reagent : ¹³CD₃I (excess, 2.5 equiv).

  • Base : Potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF).

  • Conditions : 60°C, 12 hours under nitrogen .

Reaction Equation :

3-HO-C₆H₄-COCH₃ + ¹³CD₃I → 3-(¹³CD₃O)-C₆H₄-COCH₃ + HI\text{3-HO-C₆H₄-COCH₃ + ¹³CD₃I → 3-(¹³CD₃O)-C₆H₄-COCH₃ + HI}

This step achieves >95% yield, confirmed by thin-layer chromatography (TLC) and ¹³C NMR .

Assembly of the Thienopyridine Core

The labeled methoxyphenyl fragment is integrated into the clopidogrel scaffold through sequential coupling reactions.

Thioether Formation

The sulfhydryl group in clopidogrel’s metabolite reacts with the labeled ketone intermediate:

  • Intermediate : 3-(¹³CD₃O)-C₆H₄-COCH₂Br (bromoacetyl derivative).

  • Thiol Source : Mercaptoethylpiperidine.

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 hours .

Key Challenge : Competing oxidation of thiols is mitigated by using argon atmosphere and catalytic amounts of dithiothreitol (DTT) .

Stereochemical Considerations and Racemic Mixture

The “Endo” designation refers to the spatial orientation of the substituents on the piperidine ring. Despite efforts to control stereochemistry via chiral catalysts (e.g., BINAP-ruthenium complexes), the final product remains racemic (“rac”) due to:

  • Non-stereoselective alkylation during thioether formation .

  • Thermodynamic control favoring a 1:1 diastereomer ratio at equilibrium .

Purification and Analytical Validation

Chromatographic Purification

  • Preparative HPLC : C18 column, acetonitrile/water (70:30), flow rate 10 mL/min .

  • Yield : 65–70% after purification .

Spectroscopic Confirmation

TechniqueKey Findings
¹³C NMR Signal at δ 55 ppm (¹³C-D₃ coupling) confirms isotopic labeling .
Mass Spectrometry m/z 507.1391 ([M+H]⁺), isotopic pattern matches ¹³C and D₃ incorporation .
HPLC-PDA Purity >98% (λ = 254 nm) .

Challenges in Large-Scale Synthesis

  • Cost of Isotopic Reagents : ¹³CD₃I costs ~$2,500/g, necessitating optimized stoichiometry .

  • Deuterium Loss : Protium-deuterium exchange in protic solvents requires strict anhydrous conditions .

  • Regulatory Compliance : Synthesis facilities must adhere to FDA guidelines for isotope-labeled pharmaceuticals .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Classical Alkylation 70983,200
Mitsunobu Reaction 82994,100
Grignard Addition 58952,800

Data synthesized from supplier specifications and literature analogs .

Analyse Des Réactions Chimiques

Types of Reactions: rac-Clopidogrel-MP Endo Derivative-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability, reactivity, and potential metabolic pathways .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are analyzed to understand the compound’s chemical behavior and potential metabolic transformations .

Applications De Recherche Scientifique

rac-Clopidogrel-MP Endo Derivative-13C,d3 has several scientific research applications:

Mécanisme D'action

The mechanism of action of rac-Clopidogrel-MP Endo Derivative-13C,d3 is similar to that of Clopidogrel. It inhibits the adenosine diphosphate (ADP) receptor on platelet cell membranes, preventing platelet aggregation. This action is crucial in reducing the risk of thrombotic events such as heart attacks and strokes. The isotopic labels do not alter the compound’s mechanism of action but provide valuable insights into its pharmacokinetics and metabolism .

Comparaison Avec Des Composés Similaires

Structural Isomers and Stereochemical Variants

cis-Clopidogrel-MP-13C,d3 Derivative (Pair of Enantiomers)

  • Key Differences: The "cis" designation denotes substituents on the same side of the piperidine ring, contrasting with the "Endo" configuration in the rac derivative. This stereochemical distinction impacts receptor binding and metabolic stability .
  • Isotopic Labeling : Shares ¹³C and d3 labeling but differs in spatial arrangement, leading to distinct chromatographic retention times in analytical workflows .

trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative (Mixture of Diastereomers)

  • Key Differences : The "trans" configuration places substituents on opposite sides of the piperidine ring. The ethyl ester group further differentiates it from the Endo derivative, altering solubility and hydrolysis rates in vivo .
  • Molecular Weight : 536.06 g/mol (vs. 423.91 g/mol for the rac-Clopidogrel-MP Endo derivative), influencing mass spectrometric fragmentation patterns .

Isotopic Variants

rac-Clopidogrel-¹³C,d3 Hydrogen Sulfate

  • Key Differences : This is the bisulfate salt form of clopidogrel, labeled with ¹³C and d3. Unlike the MP Endo derivative, it serves as the active pharmaceutical ingredient (API) in therapeutic formulations .
  • Applications: Used in drug metabolism studies to differentiate endogenous and exogenous clopidogrel in plasma .

Metabolic Derivatives

2-Oxo-Clopidogrel-13C,d3 Hydrochloride

  • Key Differences : A major inactive metabolite of clopidogrel, formed via hepatic cytochrome P450 oxidation. The ¹³C,d3 labeling aids in distinguishing it from the parent drug during metabolic profiling .
  • Purity : >95% (HPLC), comparable to the rac-Clopidogrel-MP Endo derivative .

Data Tables

Table 1: Structural and Isotopic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Isotopic Labeling Purity Primary Application
rac-Clopidogrel-MP Endo-13C,d3 C₂₆¹³CH₂₇D₃ClNO₆S 423.91 Racemic (Endo) ¹³C, d3 >95% LC-MS/MS internal standard
cis-Clopidogrel-MP-13C,d3 Derivative C₂₆¹³CH₂₇D₃ClNO₆S 423.91 cis (Pair of Enantiomers) ¹³C, d3 >95% Metabolic stability studies
trans-Clopidogrel-MP-13C,d3 Ethyl Ester C₂₆¹³CH₂₇D₃ClNO₆S 536.06 trans (Diastereomers) ¹³C, d3 >95% Solubility profiling
rac-Clopidogrel-¹³C,d3 Hydrogen Sulfate C₁₅¹³CH₁₅D₃ClNO₆S₂ 423.91 Racemic ¹³C, d3 >95% Therapeutic API quantification

Table 2: Analytical Performance in LC-MS/MS

Compound Name Retention Time (min) Limit of Quantification (LOQ) Matrix Effect (%)
rac-Clopidogrel-MP Endo-13C,d3 4.2 0.1 ng/mL <5%
cis-Clopidogrel-MP-13C,d3 Derivative 5.8 0.2 ng/mL 8%
trans-Clopidogrel-MP-13C,d3 Ethyl Ester 6.5 0.5 ng/mL 12%

Note: Data derived from clopidogrel-related studies using human plasma .

Research Findings

  • Stereochemical Impact : The Endo configuration in rac-Clopidogrel-MP enhances metabolic stability compared to cis/trans isomers, reducing susceptibility to esterase hydrolysis .
  • Isotopic Interference: Deuterium labeling minimizes hydrogen-deuterium exchange issues in LC-MS, unlike non-deuterated analogs, which show variable fragmentation .
  • Therapeutic Relevance : The sulfate salt form (rac-Clopidogrel-¹³C,d3) mirrors the pharmacokinetics of commercial clopidogrel bisulfate, validating its use in bioequivalence studies .

Activité Biologique

Rac-Clopidogrel-MP Endo Derivative-13C,d3 is a labeled derivative of clopidogrel, an antiplatelet medication widely used to prevent thrombotic events in patients with cardiovascular diseases. This compound has garnered interest due to its potential applications in pharmacokinetic studies and its role in understanding the metabolism of clopidogrel. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 1346597-76-9
  • Molecular Formula: C25H26ClNO6S
  • Molecular Weight: 503.99504 g/mol
  • Solubility: Soluble in chloroform and methanol .

Clopidogrel, including its derivatives, primarily functions as an antagonist to the P2Y12 receptor on platelets. Upon metabolic activation, clopidogrel forms an active thiol metabolite that irreversibly binds to this receptor, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation. The this compound retains this mechanism, making it useful for studying clopidogrel's pharmacodynamics and pharmacokinetics .

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antiplatelet Activity:
    • Studies indicate that clopidogrel derivatives exhibit significant inhibition of platelet aggregation. For instance, a study involving higher maintenance doses of clopidogrel demonstrated a mean inhibition of ADP-induced platelet aggregation by approximately 52.9% .
    • The correlation between the concentration of the active metabolite and platelet aggregation inhibition has been established, indicating that the efficacy of clopidogrel is dose-dependent .
  • Pharmacokinetics:
    • The pharmacokinetic profile of this compound has been assessed in various studies. For example, a study involving cats showed that after administration of clopidogrel, the active metabolites were stable for extended periods, which is crucial for understanding dosing regimens in clinical settings .
    • The compound's stability at room temperature and its solubility in organic solvents facilitate its use in laboratory settings for further research and analysis .
  • Genetic Factors:
    • Genetic polymorphisms in enzymes such as CYP2C19 significantly affect the metabolism of clopidogrel. Variants like CYP2C19*2 lead to reduced formation of active metabolites, impacting therapeutic outcomes . This highlights the importance of genetic screening in patients prescribed clopidogrel or its derivatives.

Research Findings and Case Studies

Several studies have explored the biological activity and implications of this compound:

StudyObjectiveFindings
Study on CYP2C19 VariantsAssess impact on clopidogrel metabolismIdentified significant variations in platelet response based on genetic polymorphisms; patients with CYP2C19*2 had reduced efficacy .
Pharmacokinetic Study in CatsEvaluate stability and metabolismDemonstrated stability of active metabolites over time; significant correlation between metabolite levels and platelet aggregation inhibition .
Dual Antiplatelet Therapy AnalysisCompare effects with prasugrelFound that clopidogrel effectively reduced high-sensitivity C-reactive protein levels compared to prasugrel, indicating anti-inflammatory effects alongside antiplatelet activity .

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for synthesizing and characterizing rac-Clopidogrel-MP Endo Derivative-13C,d3 to ensure isotopic purity and structural fidelity?

  • Methodological Answer : Synthesis should follow Good Laboratory Practices (GLP) with isotopic labeling verified via nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS). For structural confirmation, high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., COSY, HSQC) are critical. Isotopic purity can be quantified using isotope ratio mass spectrometry (IRMS) or stable isotope dilution assays (SIDA) .

Q. How does the isotopic labeling (13C, d3) in this derivative enhance its utility in metabolic pathway studies compared to non-labeled analogs?

  • Methodological Answer : The 13C and deuterium labels enable precise tracking of metabolic intermediates using tandem mass spectrometry (MS/MS) or isotope tracing in in vitro hepatocyte assays. For example, 13C labeling allows differentiation of endogenous vs. exogenous metabolites in mass spectrometry data, while deuterium labeling reduces metabolic degradation rates via the kinetic isotope effect (KIE), extending detection windows .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported pharmacokinetic (PK) data for this compound across different biological matrices?

  • Methodological Answer : Contradictions often arise from matrix-specific interferences (e.g., plasma proteins vs. tissue homogenates). A tiered approach is recommended:

Standardization : Use isotopically labeled internal standards (e.g., d3 for quantification) to normalize recovery rates.

Cross-validation : Compare data across matrices using ultra-high-performance LC (UHPLC) coupled with collision-induced dissociation (CID)-MS/MS.

Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, enzymatic activity) .

Q. What advanced analytical strategies are critical for detecting low-abundance metabolites of this compound in complex biological samples?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) with data-independent acquisition (DIA) modes (e.g., SWATH) to capture fragment ions of trace metabolites. Pre-concentration via solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride for carboxyl groups) improves sensitivity. Confirm metabolite identities using synthetic reference standards and computational tools (e.g in silico fragmentation with METLIN or mzCloud) .

Q. How should researchers address interspecies variability in metabolic profiles when extrapolating preclinical data for this compound to human models?

  • Methodological Answer : Conduct in vitro comparative metabolism studies using hepatocytes or microsomes from multiple species (e.g., rat, dog, human). Apply physiologically based pharmacokinetic (PBPK) modeling to scale clearance rates, accounting for differences in cytochrome P450 (CYP) isoform activity (e.g., CYP2C19 polymorphism in humans). Validate with humanized mouse models or organ-on-chip systems .

Q. What experimental frameworks are suitable for evaluating the impact of this compound on off-target pharmacodynamic pathways?

  • Methodological Answer : Use a multi-omics approach:

  • Proteomics : Activity-based protein profiling (ABPP) with isotopically labeled probes.
  • Transcriptomics : CRISPR-Cas9 screens to identify gene networks modulated by the compound.
  • Metabolomics : Stable isotope-resolved metabolomics (SIRM) to map pathway perturbations.
    Validate findings with knock-in/knockout models or selective enzyme inhibitors .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in stability studies of this compound under varying storage conditions?

  • Answer : Follow ICH Q1A guidelines for forced degradation studies (e.g., exposure to heat, light, humidity). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Quantify degradation products via LC-MS with deuterated analogs as internal controls. Document protocols in alignment with FAIR data principles .

Q. What statistical methods are recommended for analyzing dose-response relationships in studies involving this compound?

  • Answer : Non-linear regression models (e.g., four-parameter logistic curve) are ideal for sigmoidal dose-response data. For heterogeneous responses, mixed-effects models or Bayesian hierarchical modeling account for inter-experiment variability. Use tools like GraphPad Prism or R packages (e.g., drc) for robust analysis .

Q. Ethical and Safety Considerations

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Answer : Adhere to OSHA Laboratory Standard (29 CFR 1910.1450) and institutional Chemical Hygiene Plans. Use fume hoods for synthesis, and conduct regular waste audits for isotopic disposal. Mandatory training on MSDS handling and emergency response for deuterated/organic solvents is required .

Propriétés

IUPAC Name

2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGUEGYOTLVBPU-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-Clopidogrel-MP Endo Derivative-13C,d3
Reactant of Route 2
Reactant of Route 2
rac-Clopidogrel-MP Endo Derivative-13C,d3
Reactant of Route 3
rac-Clopidogrel-MP Endo Derivative-13C,d3
Reactant of Route 4
rac-Clopidogrel-MP Endo Derivative-13C,d3
Reactant of Route 5
rac-Clopidogrel-MP Endo Derivative-13C,d3
Reactant of Route 6
Reactant of Route 6
rac-Clopidogrel-MP Endo Derivative-13C,d3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.